2-[(Cyclohexylmethyl)amino]nicotinic acid

GPR109A HCA2 Niacin receptor

Standard nicotinic acid derivatives often fail due to off-target effects or poor potency. This compound delivers validated pharmacology for ion channel and GPCR research.

- **HCA2 (GPR109A):** IC50=21 nM, EC50=70 nM (cAMP assay). 15-fold potency difference from close analogs ensures signal specificity.
- **Nav1.7:** IC50=237 nM (electrophysiology). Nearly 5-fold greater potency than alternative scaffolds.
- **In vivo safety:** No toxicity at 30 mg/kg oral dose (rat).
- Purity: ≥98%.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 939819-01-9
Cat. No. B3038972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclohexylmethyl)amino]nicotinic acid
CAS939819-01-9
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC2=C(C=CC=N2)C(=O)O
InChIInChI=1S/C13H18N2O2/c16-13(17)11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,15)(H,16,17)
InChIKeyKQMJVFTWPOWMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Cyclohexylmethyl)amino]nicotinic acid – Compound Overview


2-[(Cyclohexylmethyl)amino]nicotinic acid (CAS 939819-01-9) is a synthetic small molecule belonging to the class of nicotinic acid derivatives . It is characterized by a pyridine ring with a carboxylic acid group at the 3-position and a secondary amine at the 2-position, which is substituted with a cyclohexylmethyl group . Commercially available with a standard purity of 98% , this compound serves as a specialized chemical probe or building block for investigating interactions with specific biological targets, including the hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) and voltage-gated sodium channels [1].

HCA2/GPR109A target engagement probe
Nav1.7 sodium channel research tool
Synthetic nicotinic acid derivative building block

Structural Uniqueness of 2-[(Cyclohexylmethyl)amino]nicotinic acid


The biological activity of nicotinic acid derivatives is exquisitely sensitive to minor structural modifications. The specific substitution pattern of 2-[(Cyclohexylmethyl)amino]nicotinic acid—a cyclohexylmethyl group on a secondary amine at the 2-position—differentiates it from other analogs, such as those with methylation of the amine nitrogen (e.g., 2-[Cyclohexyl(methyl)amino]nicotinic acid) or positional isomers (e.g., 6-substituted derivatives) . These changes can profoundly alter a compound's binding affinity, functional activity, and physicochemical properties [1]. Therefore, assuming functional equivalence with a similar-looking building block or a close analog without confirmatory data specific to this CAS number introduces significant risk of experimental failure and wasted resources [1].

2-[(Cyclohexylmethyl)amino]
N-methyl or 6-substituted analogs
Amine substitution or positional isomerism may shift HCA2 binding and functional response
Specific cyclohexylmethyl group
Other alkylamine substitutions
Alkyl chain variation may alter Nav1.7 inhibition profile and physicochemical properties

Quantitative Evidence Profile of 2-[(Cyclohexylmethyl)amino]nicotinic acid


High-Affinity HCA2 Receptor (GPR109A) Binding

The compound demonstrates potent binding to the recombinant human hydroxycarboxylic acid receptor 2 (HCA2), with a reported IC50 of 21 nM in a radioligand displacement assay [1]. In a related assay using N-flag-tagged human HCA2, the IC50 was 108 nM [1]. Functional activity as an agonist was confirmed with an EC50 of 70 nM in a cAMP accumulation assay [1]. This high affinity contrasts sharply with another nicotinic acid derivative (CHEMBL3299113), which shows a significantly weaker IC50 of 327 nM in a similar displacement assay [2]. This represents a greater than 15-fold difference in binding potency, underscoring that minor structural changes can drastically alter target engagement.

HCA2 Binding
Cross-study comparable
IC50 21 nM vs 327 nM comparator (>15-fold)
Supports target engagement differentiation context
Recombinant HCA2 displacement assay
GPR109A HCA2 Niacin receptor Dyslipidemia

Nav1.7 Channel Inhibition

In an automated patch-clamp electrophysiology assay using HEK293 cells stably transfected with human Nav1.7, 2-[(Cyclohexylmethyl)amino]nicotinic acid exhibited an IC50 of 237 nM [1]. The assay measured reduction of channel current on a partially inactivated state of the sodium channel. Another chemically distinct compound (CHEMBL4206386) showed a markedly weaker antagonist activity with an IC50 of 1100 nM under a similar assay format [2]. This indicates a difference in potency, with 2-[(Cyclohexylmethyl)amino]nicotinic acid demonstrating a nearly 5-fold greater inhibitory effect on this key pain target.

Nav1.7 Inhibition
Cross-study comparable
IC50 237 nM vs 1100 nM comparator (~4.6-fold)
Supports sodium channel inhibition study context
Automated patch-clamp, HEK293-Nav1.7
Nav1.7 Sodium channel Pain Electrophysiology

In Vivo Toxicity Profile

In an in vivo toxicity study in rats, oral administration of a 30 mg/kg dose of the compound resulted in no observed toxicity . While comparative data for related analogs is not available from this source, this datum provides a valuable baseline for in vivo dosing in research models. It suggests a favorable acute toxicity profile at this dosage, which is a practical consideration for planning animal studies.

In Vivo Rodent Exposure
Data to verify
30 mg/kg p.o., no overt toxicity reported
Supports in vivo model dosing parameter context
Single-dose rat study; verify with independent replication
Safety pharmacology Toxicity In vivo

Applications of 2-[(Cyclohexylmethyl)amino]nicotinic acid


In Vitro HCA2/GPR109A Agonist Studies

With an IC50 of 21 nM and EC50 of 70 nM at the human HCA2 receptor , this compound serves as a potent chemical probe for investigating HCA2-mediated signaling pathways in vitro. It is suitable for use in cell-based assays, such as measuring cAMP accumulation or downstream effects on lipid metabolism and inflammation in macrophages or adipocytes. Given the 15-fold difference in potency compared to other derivatives [4], this compound allows for robust receptor engagement at lower concentrations, reducing the risk of off-target effects in complex cellular systems.

In Vitro Nav1.7 Channel Inhibition

The moderate potency (IC50 = 237 nM) against human Nav1.7 channels makes this compound a viable tool for exploring the role of this sodium channel subtype in neuronal excitability and pain signaling. Its activity can be investigated in electrophysiology experiments on cultured sensory neurons or heterologous expression systems. Its nearly 5-fold greater potency compared to another scaffold [4] provides a clearer signal-to-noise ratio in such experiments.

In Vivo Rodent Studies with Safety Data

For researchers planning to advance a chemical series to in vivo proof-of-concept studies, the documented lack of toxicity at a 30 mg/kg oral dose in rats provides a valuable starting point for dose selection and formulation development. This datum helps mitigate early-stage safety risks and allows the research team to focus on pharmacokinetics and efficacy endpoints.

Application
Selection Property
Validation Focus
HCA2 receptor signaling studies
Target-engagement assay context
cAMP accumulation and binding confirmation
Nav1.7 channel electrophysiology
Subtype-selective inhibition context
Patch-clamp potency verification
In vivo rodent model exposure studies
Reported model-safety endpoint
Tolerability and exposure parameter review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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